molecular formula C11H22N2O2 B1476670 3-Amino-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one CAS No. 1582906-10-2

3-Amino-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1476670
CAS No.: 1582906-10-2
M. Wt: 214.3 g/mol
InChI Key: YERIHGCHDZIDOW-UHFFFAOYSA-N
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Description

Product Overview 3-Amino-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one is a chemical compound with the CAS Number 1582906-10-2 and a molecular formula of C11H22N2O2, yielding a molecular weight of 214.30 g/mol [ ]. This molecule features a piperidine ring substituted with an ethoxymethyl group and is functionalized with a 3-aminopropan-1-one chain, making it a valuable intermediate in organic and medicinal chemistry synthesis [ ]. Research Applications and Value This compound serves as a versatile building block, particularly in the design and synthesis of novel bioactive molecules. Its structure, which incorporates both an amino group and a piperidine moiety, is commonly found in compounds with significant pharmacological properties [ ]. The piperidine scaffold is a privileged structure in drug discovery, present in a wide range of therapeutic agents [ ]. The reactive primary amine allows for further functionalization through amidation or condensation reactions, while the ketone group can be a site for nucleophilic addition or reduction. Researchers can utilize this compound to develop potential inhibitors for enzymes like dipeptidylpeptidase-IV (DPP-IV) or to create new molecular entities for probing biological pathways [ ]. Handling and Safety This product is intended for research purposes only and is not approved for human consumption, diagnostic, or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to handling and use appropriate personal protective equipment. The compound requires proper storage conditions and cold-chain transportation to ensure stability [ ].

Properties

IUPAC Name

3-amino-1-[4-(ethoxymethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-2-15-9-10-4-7-13(8-5-10)11(14)3-6-12/h10H,2-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERIHGCHDZIDOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(CC1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one, a synthetic compound with the molecular formula C13H19N3O, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine structure with an ethoxymethyl substituent and an amino group. Its molecular weight is approximately 235.31 g/mol. The presence of these functional groups suggests diverse interactions with biological targets, particularly enzymes and receptors involved in metabolic processes.

Research indicates that this compound may act through various mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management. This inhibition can lead to increased insulin sensitivity and improved glycemic control.
  • Neuropharmacological Effects : The piperidine ring structure is often associated with neuroactive properties, suggesting potential applications in treating neurological disorders.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Methodology Findings
Study 1DPP-IV InhibitionEnzyme assaySignificant inhibition observed at micromolar concentrations.
Study 2NeuropharmacologicalIn vitro assaysModulation of neurotransmitter release noted; potential for treating anxiety disorders.
Study 3Antimicrobial ActivityDisk diffusionEffective against several bacterial strains, indicating broad-spectrum antimicrobial properties .

Case Study 1: DPP-IV Inhibition

In a study focused on compounds similar to this compound, researchers found that it exhibited potent DPP-IV inhibitory activity. This effect was linked to enhanced insulin secretion in diabetic models, suggesting its potential as a therapeutic agent for type 2 diabetes management.

Case Study 2: Neuropharmacological Effects

Another investigation assessed the neuropharmacological effects of the compound. It was found to influence serotonin and dopamine pathways, which are critical in mood regulation. This suggests that the compound could be explored further for its antidepressant or anxiolytic properties.

Synthesis and Structural Analogues

The synthesis of this compound typically involves multi-step reactions requiring careful optimization of conditions. The compound's structural analogues also present interesting biological activities:

Analogous Compound Structural Features Unique Aspects
3-Amino-piperidineBasic piperidine structureLacks ethoxymethyl substituent
4-Ethoxy-methyl-piperidineEthoxy group presentNo amino group

The unique combination of functional groups in this compound may lead to distinctive biological activities not observed in its analogs.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring with an ethoxymethyl substitution and an amino group. Its molecular formula is C13H20N2O2C_{13}H_{20}N_{2}O_{2}, with a molecular weight of approximately 236.31 g/mol. The structural characteristics allow it to interact with various biological targets, influencing multiple cellular processes.

Biochemical Properties

3-Amino-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one exhibits several biochemical properties that make it a candidate for research:

  • Enzyme Interactions : It interacts with key enzymes and receptors, including receptor tyrosine kinases, which play crucial roles in cell signaling and growth.
  • Cell Signaling Pathways : The compound has been shown to influence pathways such as the PI3K/Akt pathway, essential for cell survival and proliferation.

Therapeutic Applications

Research indicates that this compound may have potential therapeutic applications in the following areas:

Neurological Disorders

Due to its interaction with neurotransmitter systems, particularly the glutamatergic and dopaminergic pathways, this compound is being investigated for its potential in treating neurological disorders such as:

  • Depression : Its ability to modulate dopamine receptor activity may provide therapeutic benefits for depressive symptoms.
  • Anxiety Disorders : Similar mechanisms might also be relevant for anxiety treatment.

Cancer Research

The compound's ability to influence cell signaling pathways suggests potential applications in cancer research. By modulating pathways critical for cell proliferation and survival, it may help develop new strategies for cancer therapy.

Case Studies and Research Findings

Numerous studies have explored the effects of this compound in laboratory settings. Here are some notable findings:

Study FocusFindings
Neurotransmitter ModulationDemonstrated modulation of glutamate receptors, suggesting cognitive enhancement potential.
Cell ViabilityLow doses enhance cell survival; higher doses exhibit cytotoxic effects in various cell lines.
In Vivo EfficacyAnimal studies indicated improved behavioral outcomes in models of depression and anxiety.

Synthesis and Analytical Techniques

The synthesis of this compound typically involves multi-step organic reactions. Key analytical techniques used to confirm the identity and purity of this compound include:

  • Nuclear Magnetic Resonance Spectroscopy (NMR) : Used to determine structural integrity.
  • Mass Spectrometry (MS) : Employed for molecular weight confirmation and purity assessment.

Comparison with Similar Compounds

Substituent Variations on the Piperidine/Piperazine Ring

The piperidine/piperazine ring’s substituents significantly influence bioactivity and solubility. Key comparisons include:

Compound Substituent Molecular Weight Key Properties/Applications Reference
3-Amino-1-(4-isopropylpiperazin-1-yl)propan-1-one 4-isopropylpiperazine ~340 g/mol Used in p97 ATPase inhibitors; high purity (ELS 100%)
3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one hydrochloride 4-hydroxypiperidine ~235 g/mol Discontinued due to instability; lab use only
3-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one 4-trifluoromethylpiperidine ~280 g/mol Fluorinated analog; enhanced metabolic stability
(S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one 4-phenylpropanone + stereocenter ~260 g/mol Chiral template for diastereoisomer synthesis

Insights :

  • Ethoxymethyl vs. Hydroxy/Trifluoromethyl : The ethoxymethyl group in the target compound likely enhances lipophilicity compared to the polar 4-hydroxypiperidine analog . The trifluoromethyl group in improves metabolic resistance but may reduce solubility.
  • Piperazine vs.

Modifications to the Propan-1-one Backbone

The propan-1-one backbone’s amino group position and stereochemistry critically affect target engagement:

Compound Backbone Modification Activity/Notes Reference
(S)-1-(4-(Dimethylamino)piperidin-1-yl)-3-hydroxypropan-1-one 3-hydroxy, dimethylamino Analgesic for neuropathic pain; crystalline form
3-Amino-1-(1H-benzo[d]imidazol-1-yl)propan-1-one (Mannich base) Benzimidazole substitution Antitubercular activity; synthesized via Mannich reaction
(E)-3-Dimethylamino-1-(4-pyridyl)prop-2-en-1-one α,β-unsaturated ketone Planar structure; coplanarity aids in π-π stacking

Insights :

  • Amino vs. Hydroxy Groups: The 3-amino group in the target compound may facilitate hydrogen bonding with biological targets, contrasting with the 3-hydroxy analog’s role in analgesia .
  • Stereochemistry : Chiral analogs (e.g., ) show distinct diastereoisomer separation on TLC, suggesting stereochemical purity is critical for activity.

Pharmacological and Structural Comparisons

The target compound’s ethoxymethyl-piperidine-propanone scaffold shares similarities with advanced intermediates in drug discovery:

Compound Therapeutic Area Structural Highlights Reference
1-(4-(4-(Dimethylamino)piperidin-1-yl)phenyl)-3-(piperidin-1-yl)propan-1-one Kinase inhibition Dual piperidine/piperazine motifs; Pd-catalyzed synthesis
3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one Kinase/GPCR modulation Pyridinyl-piperazine enhances π-cation interactions

Insights :

  • Ethoxymethyl as a Bioisostere : The ethoxymethyl group may mimic bulkier substituents (e.g., trifluoromethyl or isopropyl ) while offering improved synthetic accessibility.
  • Hybrid Scaffolds : Compounds like combine multiple heterocycles, suggesting the target compound’s versatility in hybrid pharmacophore design.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one?

The compound can be synthesized via aminomethylation of a ketone precursor. For example, aminomethylation of 1-(4-ethoxyphenyl)-2-phenylethanone using reagents like ammonium acetate and formaldehyde under controlled conditions yields structurally similar piperidine derivatives . Advanced coupling methods, such as using HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF with a tertiary amine base (e.g., NEt₃), are effective for forming amide bonds in related piperazine-propanone analogs .

Q. How can this compound be purified after synthesis?

Purification typically involves recrystallization using solvents like ethanol or acetone, or column chromatography with silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). For compounds with similar complexity, GC-MS or HPLC analysis is recommended to verify purity post-purification .

Q. What analytical methods confirm the structural identity of this compound?

  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the propanone moiety) .
  • GC-MS : Provides molecular ion peaks and fragmentation patterns (e.g., molecular ion at m/z 234 for analogs) .
  • X-ray crystallography : Resolves 3D conformation, as demonstrated for (E)-3-(4-methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one derivatives .

Q. What safety protocols are critical during handling?

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of vapors.
  • Store in sealed containers at 2–8°C, away from oxidizers .
  • Dispose of waste via certified hazardous waste handlers .

Q. What is the solubility profile of this compound?

Based on analogs with piperidine and propanone groups, it is likely soluble in polar aprotic solvents (DMF, DMSO) and partially soluble in ethanol. Computational tools (e.g., PubChem’s InChI data) can predict logP values to estimate lipophilicity .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Solvent selection : Anhydrous DMF improves coupling efficiency in peptide-like syntheses .
  • Temperature control : Reactions at 0–5°C minimize side reactions during aminomethylation .
  • Catalyst screening : Test palladium or copper catalysts for potential cross-coupling steps .

Q. How to develop a validated HPLC/GC-MS method for quantification?

  • Column : Use a C18 reversed-phase column for HPLC.
  • Mobile phase : A pH 6.5 ammonium acetate buffer (15.4 g/L) with acetonitrile gradient improves resolution .
  • GC-MS parameters : Electron ionization (70 eV) and helium carrier gas optimize fragmentation .

Q. How to study structure-activity relationships (SAR) for this compound?

  • Computational modeling : Use InChI-derived descriptors (e.g., topological polar surface area) to correlate with biological activity .
  • Derivatization : Introduce substituents (e.g., halogens, methyl groups) at the ethoxymethyl or propanone positions to assess pharmacological effects .

Q. What strategies mitigate risks when handling reactive intermediates?

  • In-situ quenching : Add aqueous NaHCO₃ to neutralize acidic byproducts .
  • Real-time monitoring : Use FTIR or Raman spectroscopy to track intermediate stability .
  • Microreactor systems : Minimize exposure to air-sensitive intermediates .

Q. How to resolve contradictions in spectral or biological data?

  • Re-examine reaction conditions : Trace solvents (e.g., residual DMF) may alter NMR shifts .
  • Control experiments : Test for enantiomeric purity (via chiral HPLC) if bioactivity varies .
  • Collaborative validation : Cross-verify crystallographic data with computational models (e.g., DFT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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